Val-Ala-PABC-Exatecan
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Overview
Description
Val-Ala-PABC-Exatecan is a compound used in the synthesis of antibody-drug conjugates (ADCs). It consists of a cleavable linker, Val-Ala-PABC, and Exatecan, a topoisomerase I inhibitor. This compound is particularly significant in the field of cancer treatment due to its ability to selectively deliver cytotoxic agents to tumor cells, thereby minimizing damage to healthy cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Val-Ala-PABC-Exatecan is synthesized through a series of chemical reactions involving the conjugation of Exatecan to the Val-Ala-PABC linker. The process typically involves enzymatic glycan remodeling and metal-free click chemistry. The linker-payload, bicyclononyne carbamoyl sulfamide Val-Ala-PABC Exatecan, is site-specifically conjugated at asparagine 297 of the heavy chain .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure precision and consistency. The process includes rigorous quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Val-Ala-PABC-Exatecan undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, cyanide ions.
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Val-Ala-PABC-Exatecan has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of cellular processes and mechanisms.
Medicine: Integral in the development of targeted cancer therapies, particularly in the form of ADCs.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Val-Ala-PABC-Exatecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the enzyme, preventing it from unwinding DNA strands, thereby inhibiting cell division and leading to cell death. This mechanism is particularly effective in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Val-Ala-PABC-Doxorubicin: Another ADC linker-payload combination used in cancer treatment.
Val-Ala-PABC-Monomethyl Auristatin E: A compound used in the synthesis of ADCs targeting different cancer types
Uniqueness
Val-Ala-PABC-Exatecan is unique due to its high specificity and potency in targeting topoisomerase I. It is less susceptible to multi-drug resistance mechanisms compared to other similar compounds, making it a valuable tool in cancer therapy .
Properties
Molecular Formula |
C40H43FN6O8 |
---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C40H43FN6O8/c1-6-40(53)26-13-30-34-24(15-47(30)37(50)25(26)17-54-38(40)51)32-28(12-11-23-19(4)27(41)14-29(45-34)31(23)32)46-39(52)55-16-21-7-9-22(10-8-21)44-35(48)20(5)43-36(49)33(42)18(2)3/h7-10,13-14,18,20,28,33,53H,6,11-12,15-17,42H2,1-5H3,(H,43,49)(H,44,48)(H,46,52)/t20-,28-,33-,40-/m0/s1 |
InChI Key |
ZACAMCPLQSLRJF-PICQSYHMSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCC7=CC=C(C=C7)NC(=O)C(C)NC(=O)C(C(C)C)N)O |
Origin of Product |
United States |
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